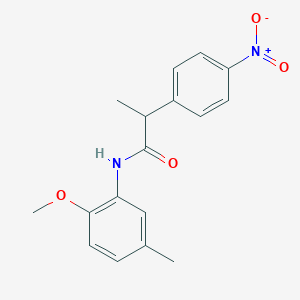![molecular formula C23H19NO4S B6128673 2-({[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}SULFANYL)ETHYL 1-BENZOFURAN-2-CARBOXYLATE](/img/structure/B6128673.png)
2-({[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}SULFANYL)ETHYL 1-BENZOFURAN-2-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(Naphthalen-1-yl)carbamoyl]methyl}sulfanyl)ethyl 1-benzofuran-2-carboxylate is a complex organic compound that features a naphthalene ring, a benzofuran ring, and a carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Naphthalen-1-yl)carbamoyl]methyl}sulfanyl)ethyl 1-benzofuran-2-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Naphthalen-1-yl Carbamoyl Intermediate: This step involves the reaction of naphthalene with a suitable carbamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylsulfanyl Group: The intermediate is then reacted with a methylsulfanyl reagent under controlled conditions to form the desired sulfanyl derivative.
Coupling with Benzofuran-2-carboxylate: Finally, the sulfanyl derivative is coupled with benzofuran-2-carboxylate using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(Naphthalen-1-yl)carbamoyl]methyl}sulfanyl)ethyl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitrated or halogenated benzofuran derivatives
Wissenschaftliche Forschungsanwendungen
2-({[(Naphthalen-1-yl)carbamoyl]methyl}sulfanyl)ethyl 1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials due to its unique structural features.
Biological Research: The compound is investigated for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2-({[(Naphthalen-1-yl)carbamoyl]methyl}sulfanyl)ethyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The naphthalene and benzofuran rings allow the compound to intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, the carbamoyl group can form hydrogen bonds with proteins, affecting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene-1-carboxamide share structural similarities and are studied for similar applications.
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid are also of interest in medicinal chemistry and materials science.
Uniqueness
2-({[(Naphthalen-1-yl)carbamoyl]methyl}sulfanyl)ethyl 1-benzofuran-2-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both naphthalene and benzofuran rings, along with the carbamoyl and sulfanyl groups, makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylethyl 1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c25-22(24-19-10-5-8-16-6-1-3-9-18(16)19)15-29-13-12-27-23(26)21-14-17-7-2-4-11-20(17)28-21/h1-11,14H,12-13,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRSXNRXCMVYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCCOC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-CHLORO-3-{(E)-1-[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B6128598.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6128603.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B6128615.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6128628.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6128634.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B6128638.png)
![(5E)-3-benzyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6128662.png)
![1-{2-[(5-chloro-3-fluoro-2-pyridinyl)amino]ethyl}-3-piperidinol](/img/structure/B6128672.png)
![N-(1-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6128680.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6128688.png)


